N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide
Overview
Description
N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide, also known as BCP, is a chemical compound that has been extensively studied for its potential use in scientific research. BCP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide is not fully understood, but it is thought to act as an inhibitor of ion channels and GABA receptors. N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has been shown to block sodium channels in a voltage-dependent manner, which may contribute to its analgesic effects. N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has also been shown to enhance the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has a wide range of biochemical and physiological effects. The compound has been shown to have analgesic, anxiolytic, and anticonvulsant effects. N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide in laboratory experiments is its wide range of biochemical and physiological effects. N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has been shown to have effects on ion channels and GABA receptors, which are important targets for drug development. However, one of the limitations of using N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide in laboratory experiments is its potential toxicity. N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has been shown to have cytotoxic effects, particularly at high concentrations.
Future Directions
There are a number of future directions for research involving N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide. One area of research is the development of N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide analogs with improved pharmacological properties. Another area of research is the use of N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide as a tool to study the function of ion channels and GABA receptors in disease states. Additionally, N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide may have potential therapeutic applications in the treatment of inflammatory diseases and pain disorders.
Synthesis Methods
The synthesis of N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate, which is then reacted with piperazine to form N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide. The synthesis of N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide is relatively straightforward, and the compound can be obtained in high yields.
Scientific Research Applications
N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has been extensively studied for its potential use in scientific research. The compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments. N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has been used as a tool to study the function of ion channels, particularly the voltage-gated sodium channel. N,N'-bis(4-chlorophenyl)-1,4-piperazinedicarboxamide has also been used to study the function of GABA receptors, which are involved in the regulation of neurotransmitter release.
properties
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)piperazine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-1-5-15(6-2-13)21-17(25)23-9-11-24(12-10-23)18(26)22-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYDAZOUDHNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283850 | |
Record name | 1,4-piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- | |
CAS RN |
6269-42-7 | |
Record name | NSC33748 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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